反式-4-丁基环己烷甲酸

描述

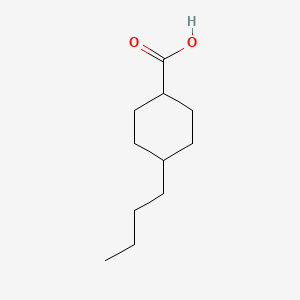

Trans-4-Butylcyclohexanecarboxylic acid is a chemical compound that belongs to the family of cyclohexanecarboxylic acids. These compounds are characterized by a cyclohexane ring with a carboxylic acid functional group and various substituents, such as butyl groups, which can influence their physical and chemical properties as well as their reactivity .

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid derivatives often involves hydrogenation processes or carboxylation reactions. For instance, trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid was synthesized through catalytic tritiation of 4-n-butylcyclohex-2-enecarboxylic acid, which in turn was obtained from a "double" Birch reduction of 4-n-butylbenzoic acid . Similarly, 4-(trans-4'-n-Propylcyclohexyl)cyclohexylcarboxylic acid was prepared by hydrogenating 4-(trans-4'-n-propylcyclohexyl)benzoic acid in an alkaline solution using a ruthenium on carbon (Ru/C) catalyst . These methods demonstrate the versatility of hydrogenation and carboxylation reactions in the synthesis of cyclohexanecarboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylic acid derivatives is influenced by the stereochemistry of the substituents on the cyclohexane ring. For example, the molecular conformations of 4-aminomethyl-1-cyclohexanecarboxylic acids were studied using NMR and semiempirical molecular orbital methods, revealing that both cis and trans isomers exist in zwitterionic forms in aqueous solution with staggered conformations being the most stable . The atomic distances between functional groups in these conformers play a significant role in their biological activity, such as antifibrinolytic effects .

Chemical Reactions Analysis

Cyclohexanecarboxylic acid derivatives can undergo various chemical reactions, including esterification and photolysis. For instance, trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid was used for the synthesis of the 17β-ester of testosterone, demonstrating its utility in the preparation of biologically active compounds . Additionally, photolysis of acyl azides derived from cis- and trans-1,1-dimethyldecalin-10-carboxylic acids resulted in the formation of isocyanates and tricyclic δ-lactams, among other products .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid derivatives are closely related to their molecular structure. The introduction of a non-planar ring structure, such as 1,4-cyclohexanedicarboxylic acid, into copolyesters can significantly affect their thermal, tensile, and elastic properties. The stereochemistry of the cyclohexanedicarboxylic acid, particularly the cis isomer, plays a crucial role in modulating these properties . The mass spectra of various t-butylcyclohexanecarboxylic acids have also been studied, providing insights into their fragmentation patterns and stability .

科学研究应用

合成和化学表征

反式-4-丁基环己烷甲酸及其衍生物涉及各种合成和化学表征研究。例如,对叔丁基环己烷甲酸的制备和质谱进行了广泛研究,为其化学性质和在有机合成中的潜在应用提供了宝贵的见解 (Bekkum 等人,2010 年)。

药学和治疗应用

氨甲环酸,反式-4-氨甲基环己烷甲酸的衍生物,广泛应用于医疗领域。它因其抗炎和美白功效而被研究。研究表明,它在改善皮肤状况(如由干燥引起的皱纹)和抑制紫外线照射引起的黑色素细胞激活方面有效 (Hiramoto 等人,2016 年); (Hiramoto 等人,2014 年)。

材料科学和聚合物研究

在材料科学中,反式-4-丁基环己烷甲酸衍生物发挥着重要作用。它们用于合成铀酰离子配合物,该配合物在核化学和材料科学中具有应用。这些化合物的顺式/反式异构影响这些配合物的结构架构 (Thuéry 和 Harrowfield,2017 年)。此外,这些酸是植物基邻苯二甲酸酯衍生物生产中不可或缺的一部分,而植物基邻苯二甲酸酯衍生物对于塑料的可持续发展至关重要 (Lu 等人,2018 年)。

神经学研究

在神经病学领域,反式-4-丁基环己烷甲酸衍生物因其作为抗癫痫药物的潜力而受到研究。这些化合物与 AMPA 受体的相互作用,而 AMPA 受体在突触功能和癫痫活动中至关重要,一直是研究的主题 (Yelshanskaya 等人,2020 年)。

生物降解和环境应用

反式-4-丁基环己烷甲酸衍生物已在环境科学中得到研究,特别是在环烷酸的生物降解中。这些研究对于开发有效的生物修复技术以处理受污染水(例如油砂加工产生的水)至关重要 (Huang 等人,2012 年)。

安全和危害

作用机制

Target of Action

Trans-4-Butylcyclohexanecarboxylic Acid (4-BCCA) is a medium-chain fatty acid that has been studied for its potential therapeutic effects .

Mode of Action

Studies have suggested that it may reduce phosphoinositide turnover and diacylglycerol kinase (dgk) activity, and also inhibit the mechanistic target of rapamycin complex 1 (mtorc1) . These interactions could potentially modulate cellular signaling pathways, leading to changes in cell function and behavior .

Biochemical Pathways

4-BCCA may affect several biochemical pathways. By reducing phosphoinositide turnover and inhibiting mTORC1, it could potentially impact pathways related to cell growth, proliferation, and survival . .

Result of Action

Its potential to modulate key cellular signaling pathways suggests that it could have a range of effects at the molecular and cellular levels

属性

IUPAC Name |

4-butylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALGERHMIXFENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959211 | |

| Record name | Bucyclic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Butylcyclohexanecarboxylic Acid | |

CAS RN |

38289-28-0, 67589-83-7, 71101-89-8 | |

| Record name | Bucyclic acid, trans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucyclic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucyclic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Butylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCYCLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2PQJ6SF7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCYCLIC ACID, TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8XG78Y2T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3018963.png)

![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3018969.png)

![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3018976.png)

![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018977.png)